Cas no 70832-36-9 (Propyl N-Acetyl-β-D-glucosamine)

Propyl N-Acetyl-β-D-glucosamine 化学的及び物理的性質
名前と識別子
-
- propyl 2-acetamido-2-deoxy-beta-d-glucopyranoside
- Propyl N-Acetyl-β-D-glucosamine
- N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide
- PROPYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSIDE
- Propyl 2-acetaMido-2-deoxy-β-D-glucopyranoside
- Propyl N-Acetyl-β-D-
- A-D-glucosamine
- PROPYL 2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE
- Propyl N-Acetyl-
- DTXSID60596398
- Propyl 2-acetamido-2-deoxy- beta -D-glucopyranoside
- Propyl N-Acetyl-?-D-glucosamine
- SCHEMBL16628272
- AKOS002687844
- W-203585
- 70832-36-9
- DB-256005
- N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-propoxytetrahydro-2H-pyran-3-yl)acetamide
-
- インチ: InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
- InChIKey: ZQKFRTNUONNUBH-ISUQUUIWSA-N
- ほほえんだ: CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
計算された属性
- せいみつぶんしりょう: 263.13700
- どういたいしつりょう: 263.13688739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 528.0±50.0 °C at 760 mmHg
- フラッシュポイント: 273.1±30.1 °C
- PSA: 108.25000
- LogP: -1.25240
- じょうきあつ: 0.0±3.2 mmHg at 25°C
Propyl N-Acetyl-β-D-glucosamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propyl N-Acetyl-β-D-glucosamine 税関データ
- 税関コード:29389090
Propyl N-Acetyl-β-D-glucosamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575816-1g |
N-((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxytetrahydro-2H-pyran-3-yl)acetamide |
70832-36-9 | 98% | 1g |
¥10201.00 | 2024-05-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286699A-500 mg |
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, |
70832-36-9 | 500MG |
¥5,378.00 | 2023-07-10 | ||
A2B Chem LLC | AH17551-25mg |
Propyl 2-acetamido-2-deoxy-beta-d-glucopyranoside |
70832-36-9 | 25mg |
$504.00 | 2024-04-19 | ||
Apollo Scientific | BICL4258-500mg |
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside |
70832-36-9 | 98% min | 500mg |
£789.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286699A-500mg |
Propyl 2-acetamido-2-deoxy-β-D-glucopyranoside, |
70832-36-9 | 500mg |
¥5378.00 | 2023-09-05 | ||
A2B Chem LLC | AH17551-1g |
Propyl 2-acetamido-2-deoxy-beta-d-glucopyranoside |
70832-36-9 | Min. 98% [1H-NMR] | 1g |
$983.00 | 2024-04-19 | |
A2B Chem LLC | AH17551-100mg |
Propyl 2-acetamido-2-deoxy-beta-d-glucopyranoside |
70832-36-9 | 100mg |
$750.00 | 2024-04-19 | ||
TRC | P832500-50mg |
Propyl N-Acetyl-β-D-glucosamine |
70832-36-9 | 50mg |
$167.00 | 2023-05-17 | ||
TRC | P832500-500mg |
Propyl N-Acetyl-β-D-glucosamine |
70832-36-9 | 500mg |
$1315.00 | 2023-05-17 | ||
Apollo Scientific | BICL4258-100mg |
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside |
70832-36-9 | 98% min | 100mg |
£231.00 | 2025-02-21 |
Propyl N-Acetyl-β-D-glucosamine 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
Propyl N-Acetyl-β-D-glucosamineに関する追加情報
Introduction to Propyl N-Acetyl-β-D-glucosamine (CAS No. 70832-36-9)
Propyl N-Acetyl-β-D-glucosamine, a compound with the chemical identifier CAS No. 70832-36-9, is a glycosaminoglycan derivative that has garnered significant attention in the field of biomedical research and pharmaceutical development. This compound, characterized by its unique structural properties, exhibits promising potential in various biological applications, particularly in the realm of carbohydrate chemistry and its derivatives.
The molecular structure of Propyl N-Acetyl-β-D-glucosamine consists of a glucose backbone modified with an acetyl group at the nitrogen position and a propyl substituent at the anomeric carbon. This configuration imparts distinct biochemical properties that make it a valuable candidate for investigating cellular interactions, enzyme inhibition, and drug delivery systems. The compound's ability to modulate glycosylation processes has been extensively studied, revealing its significance in maintaining cellular homeostasis and preventing pathological conditions.
Recent advancements in glycoscience have highlighted the role of Propyl N-Acetyl-β-D-glucosamine in regulating immune responses and inflammatory pathways. Research indicates that this compound can interact with specific glycosyltransferases, thereby influencing the synthesis of glycoproteins and glycolipids on cell surfaces. Such interactions are crucial for understanding the mechanisms underlying autoimmune diseases and infections, providing a potential therapeutic target for developing novel immunomodulatory agents.
In the context of drug development, Propyl N-Acetyl-β-D-glucosamine has been explored as a pharmacophore in designing molecules that can enhance drug bioavailability and reduce adverse effects. Its structural features allow for modifications that improve solubility and binding affinity to biological targets, making it an attractive scaffold for medicinal chemists. Furthermore, preclinical studies have demonstrated its efficacy in reducing oxidative stress and protecting against neurodegenerative diseases, suggesting its therapeutic potential in neurological disorders.
The compound's role in carbohydrate-based therapies has also been underscored by its application in wound healing and tissue regeneration. Studies have shown that Propyl N-Acetyl-β-D-glucosamine can stimulate fibroblast proliferation and collagen production, accelerating the healing process of chronic wounds. Additionally, its anti-inflammatory properties contribute to reducing scar formation and improving tissue quality post-surgery.
From an industrial perspective, Propyl N-Acetyl-β-D-glucosamine is being integrated into biotechnological processes for producing bioactive carbohydrates. Its synthesis involves enzymatic pathways that are highly efficient and environmentally sustainable, aligning with global efforts to develop greener chemical processes. The scalability of its production has opened doors for commercial applications in nutraceuticals and cosmetic formulations, where glycosaminoglycan derivatives are highly valued for their health benefits.
The future research directions for Propyl N-Acetyl-β-D-glucosamine are multifaceted, encompassing both fundamental studies on its biochemical mechanisms and translational research aimed at clinical applications. Innovations in mass spectrometry and high-resolution imaging techniques have enabled researchers to delve deeper into its interactions with biological molecules, providing insights that could revolutionize therapeutic strategies.
In conclusion, Propyl N-Acetyl-β-D-glucosamine (CAS No. 70832-36-9) stands as a pivotal compound in biomedical research, offering a bridge between basic science and clinical practice. Its unique structural attributes and versatile biological activities position it as a cornerstone in the development of novel treatments for a wide range of diseases. As research continues to uncover its potential, this compound is poised to play an increasingly significant role in advancing healthcare solutions.
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